N,N-diethyl-3-pyrrolidinecarboxamide
Description
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N,N-diethylpyrrolidine-3-carboxamide |
InChI |
InChI=1S/C9H18N2O/c1-3-11(4-2)9(12)8-5-6-10-7-8/h8,10H,3-7H2,1-2H3 |
InChI Key |
OSJGEWADJWXNIF-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CCNC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N,N-diethyl-3-pyrrolidinecarboxamide with structurally or functionally related compounds, highlighting key differences in molecular features, physicochemical properties, and applications:
Key Observations:
Structural Flexibility :
- The pyrrolidine ring (saturated) in this compound contrasts with Nikethamide’s aromatic pyridine ring, affecting electronic properties and metabolic stability .
- Substituents like trifluoromethyl () or nitro groups () significantly alter reactivity and bioavailability.
Solubility and Lipophilicity :
- Nikethamide’s pyridine core and lack of bulky substituents enhance water miscibility compared to cyclohexyl/m-tolyl derivatives .
- The trifluoromethyl group in ’s compound increases lipophilicity, favoring blood-brain barrier penetration.
Biological Relevance :
Preparation Methods
Hydrogenation of 3-Cyanopyrrolidine Derivatives
A patent (WO2013047701A1) details the synthesis via catalytic hydrogenation of a nitrile intermediate.
-
Procedure :
-
Starting material : 3-Cyanopyrrolidine derivative (Example 31).
-
Solvent system : Ethanol (10 mL) and ethyl acetate (20 mL).
-
Catalyst : Palladium on carbon (Pd/C).
-
Conditions : Hydrogen atmosphere, ambient temperature, 12–24 hours.
-
Yield : >95% after purification.
-
This method leverages mild conditions and avoids harsh reagents, making it scalable for industrial production.
Byproduct Analysis
Hydrogenation byproducts include trace amounts of over-reduced amines (e.g., pyrrolidine derivatives with residual ethyl groups). Purification via distillation or recrystallization in isopropyl acetate removes these impurities.
Nucleophilic Acyl Substitution with Diethylamine
Coupling Reagent-Mediated Synthesis
A general approach involves reacting 3-pyrrolidinecarboxylic acid with diethylamine using coupling agents:
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Coupling agent | HBTU vs. DCC | +10% with HBTU |
| Solvent polarity | DMF (polar) vs. DCM | +15% in DMF |
| Reaction time | 6 vs. 12 hours | Negligible |
Fixed-Bed Reactor Synthesis
Continuous-Flow Methodology
Adapted from CN101362707A, this method uses a fixed-bed reactor for high-throughput synthesis:
-
Substrate : 3-Pyrrolidinecarboxylic acid.
-
Reagents : Diethylamine, solvent (pimelinketone or N-methylpyrrolidone).
-
Catalyst : Calcium hydroxide-phosphatic rock on activated carbon.
-
Conditions :
-
Temperature : 380°C.
-
Pressure : 4.0 MPa.
-
Mass space velocity : 15 h⁻¹.
-
Advantages Over Batch Reactors
-
Reduced waste : Solvent recovery >95%.
-
Scalability : Suitable for multi-kilogram production.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Catalytic hydrogenation | 95 | 99.5 | High | Moderate |
| Nucleophilic coupling | 90 | 98.0 | Medium | Low |
| Fixed-bed reactor | 96 | 99.8 | Very high | High |
Industrial-Scale Considerations
Solvent Selection
Catalyst Recycling
Pd/C catalysts in hydrogenation can be reused up to 5 times with <5% activity loss. Fixed-bed catalysts maintain efficacy for >1,000 hours.
Emerging Techniques
Q & A
Q. What are the standard synthetic protocols for N,N-diethyl-3-pyrrolidinecarboxamide, and which coupling agents are most effective?
The compound is typically synthesized via carbodiimide-mediated coupling. A common method involves reacting 3-pyrrolidinecarboxylic acid with diethylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) as a catalyst. The reaction is conducted in dichloromethane (DCM) at 0°C, followed by refluxing at room temperature. Purification is achieved using column chromatography .
| Reagent | Role | Molar Ratio |
|---|---|---|
| DCC | Coupling agent | 1.2 eq |
| DMAP | Catalyst | 1.0 eq |
| Diethylamine | Nucleophile | 1.5 eq |
Q. How is this compound characterized structurally?
Key analytical techniques include:
Q. What solvents and conditions are optimal for storing the compound to prevent degradation?
The compound should be stored in anhydrous DCM or under inert gas (N/Ar) at –20°C. Long-term storage in polar solvents (e.g., DMSO) should be avoided due to potential hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How can reaction yields be improved when synthesizing this compound?
Yield optimization strategies include:
Q. How do researchers address contradictions in reported biological activity data for pyrrolidinecarboxamide derivatives?
Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). To resolve these:
Q. What computational methods are used to predict the binding affinity of this compound to biological targets?
Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) are employed to model interactions with proteins. The pyrrolidine ring’s conformation and diethylamide flexibility are critical for docking accuracy. Validation via MD simulations (100 ns) assesses binding stability .
Q. How does the compound’s stability vary under physiological conditions, and what degradation products form?
Accelerated stability studies in PBS (pH 7.4, 37°C) reveal hydrolysis of the carboxamide to 3-pyrrolidinecarboxylic acid and diethylamine. LC-MS monitors degradation over 72 hours, with kinetic modeling (first-order) to estimate half-life .
Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrrolidinecarboxamide analogs?
SAR studies involve synthesizing analogs with:
- Substituent Variations : Alkyl vs. aryl groups on the pyrrolidine nitrogen.
- Stereochemical Modifications : R vs. S configurations at the 3-position. Bioactivity data (e.g., IC, logP) are correlated with electronic (Hammett σ) and steric (Taft E) parameters .
Data Analysis and Troubleshooting
Q. How can researchers resolve low yields or unexpected by-products in the synthesis?
Common issues and solutions:
Q. What statistical methods are appropriate for analyzing dose-response data in biological assays?
Non-linear regression (e.g., GraphPad Prism) is used to fit data to a four-parameter logistic model:
Outliers are identified via Grubbs’ test (α = 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
